molecular formula C7H12O3 B3388001 1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 855382-31-9

1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B3388001
CAS No.: 855382-31-9
M. Wt: 144.17 g/mol
InChI Key: AYVWOXFLVDZWOH-UHFFFAOYSA-N
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Description

1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions typically include the use of strong acids or bases to facilitate the formation of the cyclobutane ring . Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic attacks, and undergo various chemical transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical properties and applications.

Properties

IUPAC Name

1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(2)3-7(10,4-6)5(8)9/h10H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVWOXFLVDZWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855382-31-9
Record name 1-hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 3
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 4
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1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid
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Reactant of Route 6
1-Hydroxy-3,3-dimethylcyclobutane-1-carboxylic acid

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